ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
Overview
Description
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a chemical compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound is related to methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine, which has a molecular weight of 139.2 .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one example, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Molecular Structure Analysis
The molecular structure of the compound is related to that of methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine . Pyrazole, the core structure, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical And Chemical Properties Analysis
The physical form of the related compound methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is liquid .Scientific Research Applications
Antimicrobial and Anticancer Applications
A study by Hafez et al. (2016) outlines the synthesis of novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing significant antimicrobial and higher anticancer activity compared to doxorubicin, a reference drug. These compounds demonstrated good to excellent antimicrobial properties, highlighting their potential in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural and Bioactivity Studies
Titi et al. (2020) conducted a comprehensive study on pyrazole derivatives, including structural characterization and bioactivity evaluation. These derivatives were synthesized from reactions involving hydroxymethyl pyrazole derivatives and primary amines, leading to compounds with potential antitumor, antifungal, and antibacterial activities. Crystallographic analysis and theoretical calculations confirmed the structural integrity and provided insights into the biological activity mechanisms (Titi et al., 2020).
Cytotoxic Properties
Kodadi et al. (2007) reported the synthesis of new tridentate bipyrazolic compounds with notable cytotoxic properties against tumor cell lines, emphasizing the importance of substituents linked to the aminic nitrogen and pyrazolic rings in determining cytotoxic activity. This study suggests potential pathways for designing cancer therapies by modifying the chemical structure of pyrazole-based compounds (Kodadi et al., 2007).
Environmental and Catalytic Applications
Matiwane et al. (2020) explored the catalytic properties of (pyrazolylethyl-amine)zinc(II) carboxylate complexes in the copolymerization of CO2 and cyclohexene oxide, demonstrating their effectiveness in forming poly(cyclohexene carbonate) under relatively low CO2 pressures. This research indicates the potential of pyrazole-based compounds in environmental applications, particularly in capturing and utilizing CO2 to create valuable polymeric materials (Matiwane, Obuah, & Darkwa, 2020).
Safety And Hazards
The safety information for the related compound methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine includes several hazard statements such as H302, H314, H315, H319, H335, indicating potential hazards upon exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-8-4-7-5-9-10(2)6-7;;/h5-6,8H,3-4H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQYAVSHJPJSHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN(N=C1)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | |
CAS RN |
1197620-46-4 | |
Record name | ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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